5-methyl-2H,3H-pyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid
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Overview
Description
5-methyl-2H,3H-pyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid is a heterocyclic compound that features a unique fusion of pyrrole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2H,3H-pyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a thioamide with a suitable α,β-unsaturated carbonyl compound can lead to the formation of the thiazole ring, which is then fused with a pyrrole ring through further cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2H,3H-pyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-methyl-2H,3H-pyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for pharmaceutical development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and dyes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 5-methyl-2H,3H-pyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
5-methyl-2H-pyrrolo[2,1-b][1,3]thiazole: Lacks the dicarboxylic acid groups, making it less polar and potentially less reactive.
2H,3H-pyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid: Similar structure but without the methyl group, which can affect its reactivity and interaction with other molecules.
Uniqueness
5-methyl-2H,3H-pyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid is unique due to the presence of both the methyl group and the dicarboxylic acid groups. This combination of functional groups enhances its reactivity and potential for forming diverse derivatives, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
882285-33-8 |
---|---|
Molecular Formula |
C9H9NO4S |
Molecular Weight |
227.2 |
Purity |
95 |
Origin of Product |
United States |
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